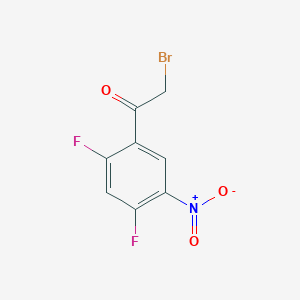

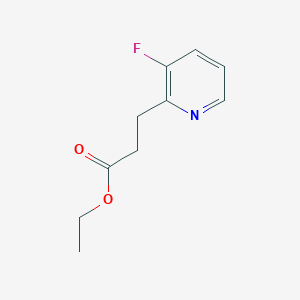

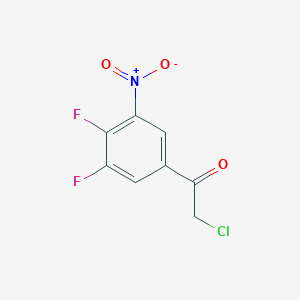

![molecular formula C9H6BrClS B1413175 2-Bromometil-4-cloro-benzo[b]tiofeno CAS No. 1858251-57-6](/img/structure/B1413175.png)

2-Bromometil-4-cloro-benzo[b]tiofeno

Descripción general

Descripción

2-Bromomethyl-4-chloro-benzo[b]thiophene is a chemical compound with the molecular formula C9H6BrClS . It has generated considerable interest in various fields of research and industry.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Bromomethyl-4-chloro-benzo[b]thiophene, often involves palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . Other methods include thiolation annulation reactions of 2-bromo alkynylbenzenes with sodium sulfide , and photocatalytic radical annulation processes of o-methylthio-arenediazonium salts with alkynes .Chemical Reactions Analysis

Thiophene-based compounds, including 2-Bromomethyl-4-chloro-benzo[b]thiophene, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions .Physical and Chemical Properties Analysis

2-Bromomethyl-4-chloro-benzo[b]thiophene has a molecular weight of 261.57 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Síntesis de agentes anticancerígenos

2-Bromometil-4-cloro-benzo[b]tiofeno se utiliza como precursor en la síntesis de diversos agentes anticancerígenos. Su reactividad permite la creación de nuevos derivados de tiofeno que han demostrado ser prometedores en la lucha contra las células cancerosas. La capacidad de sustituir diferentes grupos en la posición bromometil permite el desarrollo de compuestos con actividades específicas contra ciertos tipos de cáncer .

Agentes antiateroscleróticos

Este compuesto también desempeña un papel en la síntesis de agentes antiateroscleróticos. La flexibilidad estructural del anillo de tiofeno, cuando se incorpora a moléculas más grandes, puede interactuar con objetivos biológicos que influyen en la aterosclerosis, una causa principal de enfermedades cardíacas .

Agentes de complejación metálica

La parte de tiofeno dentro de this compound puede actuar como un ligando, formando complejos con varios metales. Estos complejos se estudian por sus posibles aplicaciones en catálisis, ciencia de materiales y como modelos para sitios metálicos relevantes biológicamente .

Desarrollo de insecticidas

Los investigadores están explorando el uso de derivados de tiofeno en el desarrollo de nuevos insecticidas. El sistema cíclico que contiene azufre de los tiofenos puede ser esencial para la actividad biológica de estos compuestos, ofreciendo un nuevo enfoque para el control de plagas .

Actividad antitrombolítica

Se han sintetizado y evaluado nuevas series de derivados de tiofeno, incluidas las derivadas de this compound, por su actividad antitrombolítica. Esta investigación podría conducir a nuevos tratamientos para la trombosis, una condición asociada con la formación de coágulos sanguíneos .

Aplicaciones electrónicas y optoelectrónicas

Los polímeros conjugados a base de tiofeno, sintetizados utilizando compuestos como this compound, son de gran interés por sus propiedades electrónicas y optoelectrónicas. Estos materiales se están desarrollando para su uso en dispositivos como diodos orgánicos emisores de luz (OLED), células solares y transistores .

Mecanismo De Acción

Target of Action

It’s worth noting that synthetic thiophene derivatives have shown inhibitory effects against organisms likeB. subtilis, E. coli, P. vulgaris, and S. aureus .

Biochemical Pathways

It’s known that benzothiophene derivatives can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Synthetic thiophene derivatives have shown inhibitory effects against certain organisms , suggesting potential antimicrobial activity.

Análisis Bioquímico

Biochemical Properties

2-Bromomethyl-4-chloro-benzo[b]thiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit inhibitory effects on certain enzymes, thereby modulating biochemical pathways. The compound’s bromomethyl and chloro substituents contribute to its reactivity and binding affinity with target biomolecules .

Cellular Effects

The effects of 2-Bromomethyl-4-chloro-benzo[b]thiophene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 2-Bromomethyl-4-chloro-benzo[b]thiophene exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromomethyl-4-chloro-benzo[b]thiophene change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of 2-Bromomethyl-4-chloro-benzo[b]thiophene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Toxicity studies have indicated that high doses of this compound can cause adverse effects on organ function and overall health .

Metabolic Pathways

2-Bromomethyl-4-chloro-benzo[b]thiophene is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 2-Bromomethyl-4-chloro-benzo[b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall biological activity and therapeutic potential .

Subcellular Localization

2-Bromomethyl-4-chloro-benzo[b]thiophene exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

2-(bromomethyl)-4-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBFHJZNOSZBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)CBr)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

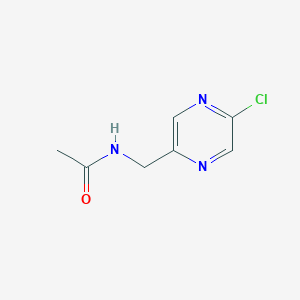

![3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid](/img/structure/B1413097.png)

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)